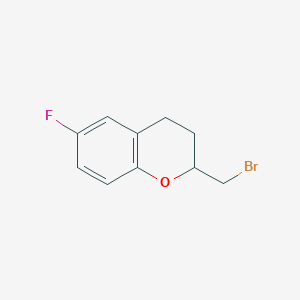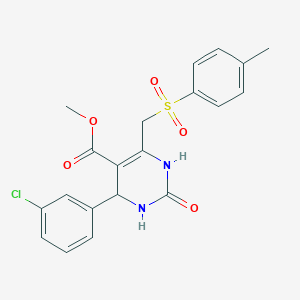
(Z)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one, commonly known as EBM, is a synthetic compound that belongs to the family of benzofuran derivatives. EBM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Dual Chemosensor for Metal Ions
One application of structurally related compounds is as chemosensors for metal ions. A study by Roy et al. (2019) described a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions. This indicates that similar molecules could be synthesized to detect and quantify specific metal ions in various environments, highlighting the potential of "(Z)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one" in sensor technology (Roy et al., 2019).
Advanced Material Synthesis
Compounds with benzofuran cores can be pivotal in the synthesis of advanced materials. Wang et al. (2012) demonstrated the synthesis of fully bio-based benzoxazine monomers for copolymerization, offering paths to new materials with enhanced thermal properties and potential environmental benefits. This suggests that "(Z)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one" could serve as a precursor or component in the development of polymers or resins with specific desirable attributes (Wang et al., 2012).
Photodynamic Therapy and Photosensitizers
Compounds structurally related to benzofurans have been studied for their potential in medical applications, such as photodynamic therapy. Pişkin et al. (2020) described the synthesis and characterization of zinc(II) phthalocyanine derivatives with high singlet oxygen quantum yield, suggesting their use as Type II photosensitizers in cancer treatment. This indicates the potential of benzofuran derivatives in developing new therapeutic agents that could be activated by light to treat diseases (Pişkin et al., 2020).
Electronic and Optoelectronic Devices
The structural features of benzofuran derivatives have implications in electronic and optoelectronic applications. Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives for their electroluminescent device properties. These materials showed promise for white-light emission in OLEDs, indicating that similar molecules, such as "(Z)-2-(4-ethylbenzylidene)-6-methoxybenzofuran-3(2H)-one," could be utilized in the development of electronic devices with specific optical properties (Roh et al., 2009).
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-12-4-6-13(7-5-12)10-17-18(19)15-9-8-14(20-2)11-16(15)21-17/h4-11H,3H2,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFBEHRLYLSQY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2613782.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)
![4-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2613787.png)

![N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2613791.png)
![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)




![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)
